Malbrancheamide
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Overview
Description
Malbrancheamide is a natural product found in Malbranchea aurantiaca with data available.
Scientific Research Applications
Structural and Biological Insights
Malbrancheamide, a dichlorinated fungal indole alkaloid, exhibits significant biological activity due to the chlorine atoms on its indole ring. Research has focused on the flavin-dependent halogenases (MalA and MalA') involved in its biosynthesis, revealing insights into their mechanism and potential for creating unnatural analogues through chemoenzymatic synthesis (Fraley et al., 2017).
Interaction with Calmodulin
Studies have demonstrated that malbrancheamides, particularly malbrancheamide and its analogues, are classical inhibitors of calmodulin (CaM), a calcium-binding messenger protein. Their interaction with CaM has been analyzed using various techniques, including fluorescence, NMR, and molecular modeling, highlighting their potential as therapeutic agents targeting CaM (Figueroa et al., 2011).
Biomimetic Synthesis
Biomimetic synthesis approaches have been employed to create malbrancheamide and its B variant. These syntheses feature an intramolecular Diels-Alder reaction to construct the unique bicyclo[2.2.2]diazaoctane core, a critical aspect of malbrancheamide's structure (Miller et al., 2008).
Biosynthetic Pathway Elucidation
The biosynthetic pathway of malbrancheamide has been elucidated, including the discovery of premalbrancheamide as an advanced metabolite. This has significant implications for understanding the production and potential modification of these compounds (Ding et al., 2008).
Halogenated Metabolites Discovery
Research has identified new halogenated prenyl-indole alkaloids from Malbranchea graminicola, expanding the understanding of the malbrancheamide compound family. This study utilized direct analysis in real time (DART) mass spectrometry, highlighting innovative methods in natural product research (Watts et al., 2011).
Calmodulin Inhibitory Activity
Further investigations into malbrancheamide analogs have focused on their ability to inhibit calmodulin-dependent phosphodiesterase, offering insights into their pharmacological potential (Miller et al., 2008).
properties
Product Name |
Malbrancheamide |
---|---|
Molecular Formula |
C21H23Cl2N3O |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(1S,13S,15S)-6,7-dichloro-12,12-dimethyl-10,19,21-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-22-one |
InChI |
InChI=1S/C21H23Cl2N3O/c1-19(2)16-9-21-4-3-5-26(21)10-20(16,25-18(21)27)8-12-11-6-13(22)14(23)7-15(11)24-17(12)19/h6-7,16,24H,3-5,8-10H2,1-2H3,(H,25,27)/t16-,20+,21-/m0/s1 |
InChI Key |
GZGGCZADGIBRHT-DQLDELGASA-N |
Isomeric SMILES |
CC1([C@@H]2C[C@]34CCCN3C[C@@]2(CC5=C1NC6=CC(=C(C=C56)Cl)Cl)NC4=O)C |
Canonical SMILES |
CC1(C2CC34CCCN3CC2(CC5=C1NC6=CC(=C(C=C56)Cl)Cl)NC4=O)C |
synonyms |
malbrancheamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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